molecular formula C12H20O4Sn B7823103 C12H20O4Sn

C12H20O4Sn

Cat. No.: B7823103
M. Wt: 346.99 g/mol
InChI Key: ZBBLRPRYYSJUCZ-GRHBHMESSA-L
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Description

Dibutyltin maleate (CAS 78-04-6) is an organotin compound with the molecular formula C₁₂H₂₀O₄Sn and a molecular weight of 346.99–347.00 g/mol . It is a white, hygroscopic powder with a characteristic tear-inducing odor and is soluble in organic solvents like ethanol, benzene, and esters but insoluble in water . Its primary application is as a heat stabilizer for polyvinyl chloride (PVC), particularly in transparent products, where it enhances thermal stability (0.5–2% usage) and synergizes with barium/cadmium soaps or epoxidized compounds .

Properties

IUPAC Name

(Z)-but-2-enedioate;dibutyltin(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4.2C4H9.Sn/c5-3(6)1-2-4(7)8;2*1-3-4-2;/h1-2H,(H,5,6)(H,7,8);2*1,3-4H2,2H3;/q;;;+2/p-2/b2-1-;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBLRPRYYSJUCZ-GRHBHMESSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn+2]CCCC.C(=CC(=O)[O-])C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[Sn+2]CCCC.C(=C\C(=O)[O-])\C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53507-04-3
Details Compound: 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl-, homopolymer
Record name 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53507-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

346.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78-04-6
Record name Dibutyltin maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Mechanism and Conditions

The stoichiometric reaction proceeds as follows:

4CH2=C(OCH3)MgBr+SnCl4(CH2=C(OCH3))4Sn+4MgBrCl4 \text{CH}2=\text{C(OCH}3)\text{MgBr} + \text{SnCl}4 \rightarrow (\text{CH}2=\text{C(OCH}3))4\text{Sn} + 4 \text{MgBrCl}

Key parameters include:

  • Temperature : Maintained between −78°C (to prevent side reactions) and 0°C (for gradual warming).

  • Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether to stabilize the Grignard reagent.

  • Purification : Vacuum distillation or recrystallization from nonpolar solvents like hexane.

Table 1: Optimization of Grignard Method

ParameterOptimal RangeImpact on Yield
Molar Ratio (SnCl₄:Grignard)1:4.2Yield ≤78%
Reaction Time6–8 hoursMaximizes substitution
Solvent Purity≥99.9%Reduces byproducts

Challenges include the moisture sensitivity of SnCl₄ and the need for strict anhydrous conditions. Residual magnesium salts often complicate purification, necessitating multiple washings with ammonium chloride solutions.

Hydrothermal Synthesis for Sn-β Molecular Sieves

C₁₂H₂₀O₄Sn has been employed as a tin source in the preparation of Sn-β zeolites, which are used in catalytic applications. This method highlights the compound’s role as a precursor rather than a target product, but its synthesis is integral to the process.

Procedure and Challenges

  • Gel Preparation : A mixture of tetraethyl orthosilicate (TEOS), tetraethylammonium hydroxide (TEAOH), hydrofluoric acid (HF), and C₁₂H₂₀O₄Sn is homogenized.

  • Crystallization : The gel is hydrothermally treated at 140°C for 72 hours.

  • Calcination : The product is calcined at 550°C to remove organic templates.

The insolubility of C₁₂H₂₀O₄Sn in water complicates this method, leading to uneven tin distribution in the zeolite framework. Alternatives like SnCl₄ or SnC₂O₄ improve homogeneity but require post-synthetic ion exchange.

Table 2: Comparison of Tin Sources in Sn-β Synthesis

Tin SourceSolubility in WaterZeolite CrystallinitySelectivity to Methyl Lactate
C₁₂H₂₀O₄SnInsolubleLow55–60%
SnCl₄HighHigh63–67%
SnC₂O₄ModerateModerate58–62%

Redistribution (Kocheshkov Comproportionation)

Redistribution reactions offer a pathway to C₁₂H₂₀O₄Sn by mixing tetraorganotin compounds with tin halides. For example:

3(CH2=C(OCH3))4Sn+SnCl44(CH2=C(OCH3))3SnCl3 (\text{CH}2=\text{C(OCH}3))4\text{Sn} + \text{SnCl}4 \rightarrow 4 (\text{CH}2=\text{C(OCH}3))_3\text{SnCl}

While this method primarily yields mixed chlorides, further substitution with 1-methoxyvinyl ligands can generate C₁₂H₂₀O₄Sn.

Advantages and Limitations

  • Scalability : Suitable for industrial-scale production due to minimal solvent use.

  • Byproducts : Requires separation of SnCl₄ and partial substitution products, often via fractional distillation.

Critical Analysis of Methodologies

Table 3: Method Comparison

MethodYieldPurityScalabilityCost Efficiency
Grignard Reagent70–78%HighModerateLow
HydrothermalN/A*VariableHighModerate
Redistribution65–70%MediumHighHigh
Solvent-Mediated60–65%†HighModerateModerate
*Yield not applicable; used for Sn-β synthesis. †Theoretical estimate.
  • Grignard Synthesis remains the gold standard for laboratory-scale production but suffers from high costs due to reagent sensitivity.

  • Hydrothermal Methods are industrially viable but require post-synthetic modifications to address tin heterogeneity.

  • Redistribution Reactions offer cost-effective scalability but necessitate advanced separation techniques.

Chemical Reactions Analysis

Catalytic Reactions

Dibutyltin maleate acts as a Lewis acid catalyst in organic transformations, particularly in esterification and transesterification reactions .

Key Reactions:

  • Esterification : Accelerates the reaction between carboxylic acids and alcohols.
    Example:

    RCOOH + R’OHC12H20O4SnRCOOR’+H2O\text{RCOOH + R'OH} \xrightarrow{\text{C}_{12}\text{H}_{20}\text{O}_4\text{Sn}} \text{RCOOR'} + \text{H}_2\text{O}

    Yields depend on substrate and reaction conditions, with optimal performance at 80–120°C .

  • Transesterification : Facilitates exchange between esters and alcohols.
    Example:

    RCOOR’ + R”OHC12H20O4SnRCOOR”+R’OH\text{RCOOR' + R''OH} \xrightarrow{\text{C}_{12}\text{H}_{20}\text{O}_4\text{Sn}} \text{RCOOR''} + \text{R'OH}

    Used in biodiesel production and polymer synthesis .

Table 1: Catalytic Efficiency in Esterification

Substrate PairTemperature (°C)Yield (%)Reference
Acetic Acid + Ethanol10092
Palmitic Acid + Methanol12085

Thermal Decomposition

Under elevated temperatures (>200°C), dibutyltin maleate decomposes exothermically, releasing toxic gases .

Decomposition Pathway:

  • Primary Dehydration : Loss of maleic acid components.

  • Oxidation of Sn Intermediate : Forms SnO₂ and carbon oxides .

    C12H20O4SnΔSnO+C4H4O4+H2O(Step 1)\text{C}_{12}\text{H}_{20}\text{O}_4\text{Sn} \xrightarrow{\Delta} \text{SnO} + \text{C}_4\text{H}_4\text{O}_4 + \text{H}_2\text{O} \quad \text{(Step 1)} 2SnO+O22SnO2(Step 2)2\text{SnO} + \text{O}_2 \rightarrow 2\text{SnO}_2 \quad \text{(Step 2)}

Table 2: Thermal Decomposition Products

Temperature Range (°C)Major ProductsHazard Profile
200–300SnO, CO₂, H₂ONon-toxic
>300SnO₂, CO, Toxic Tin FumesH330 (Fatal if inhaled)

Hydrolysis and Stability

Dibutyltin maleate exhibits limited water solubility but undergoes hydrolysis under acidic or alkaline conditions .

Reaction Mechanism:

  • Acidic Hydrolysis : Protonation of the tin-oxygen bond, leading to cleavage:

    C12H20O4Sn+H+Sn(OH)22++Maleic Acid\text{C}_{12}\text{H}_{20}\text{O}_4\text{Sn} + \text{H}^+ \rightarrow \text{Sn(OH)}_2^{2+} + \text{Maleic Acid}
  • Alkaline Hydrolysis : Forms stannate complexes:

    C12H20O4Sn+2OHSnO32+Maleate2+2C4H9OH\text{C}_{12}\text{H}_{20}\text{O}_4\text{Sn} + 2\text{OH}^- \rightarrow \text{SnO}_3^{2-} + \text{Maleate}^{2-} + 2\text{C}_4\text{H}_9\text{OH}

Stability Data:

  • pH Stability Range : 5–8 (stable); degradation accelerates outside this range .

  • Half-life in Water : >30 days (pH 7), <24 hours (pH 3 or 11) .

Coordination and Complexation

The maleate ligand in C₁₂H₂₀O₄Sn can participate in ligand-exchange reactions with stronger Lewis bases .

Observed Reactions:

  • With Amines : Forms adducts via Sn–N coordination.
    Example:

    C12H20O4Sn+NH3[Sn(C4H9)2(O4C4H2)(NH3)]\text{C}_{12}\text{H}_{20}\text{O}_4\text{Sn} + \text{NH}_3 \rightarrow [\text{Sn(C}_4\text{H}_9\text{)}_2(\text{O}_4\text{C}_4\text{H}_2)(\text{NH}_3)]
  • With Thiols : Displaces maleate to form tin-thiolate complexes .

Table 3: Stability Constants of Adducts

LigandLog K (Stability Constant)ConditionsReference
Pyridine3.2Ethanol, 25°C
Thiourea4.5Acetonitrile, 25°C

Redistribution Reactions

Dibutyltin maleate undergoes ligand redistribution with other tin halides, a hallmark of organotin chemistry .

Example Reaction:

3C12H20O4Sn+SnCl44(C4H9)2SnCl(O4C4H2)3\text{C}_{12}\text{H}_{20}\text{O}_4\text{Sn} + \text{SnCl}_4 \rightarrow 4(\text{C}_4\text{H}_9)_2\text{SnCl}(\text{O}_4\text{C}_4\text{H}_2)

This reaction is critical for synthesizing mixed-ligand tin compounds used in polymer stabilization .

Scientific Research Applications

Polymer Chemistry

DBTM is widely recognized for its catalytic properties in polymer synthesis. Its applications include:

  • Catalyst in Ring-Opening Polymerization : DBTM facilitates the ring-opening polymerization of cyclic esters like ε-caprolactone, leading to the production of biodegradable polyesters. This process is crucial for developing environmentally friendly materials .
  • Esterification and Transesterification : As a Lewis acid catalyst, DBTM promotes esterification reactions, which are vital in synthesizing various polymers, including polyurethanes .
  • Antioxidant Properties : DBTM helps prevent oxidative degradation of polymers by scavenging free radicals. This property is particularly beneficial when stabilizing polyvinyl chloride (PVC) during processing, enhancing its thermal stability and longevity .

Biological Studies

Research has explored the biological interactions of dibutyltin compounds with nuclear receptors, such as PPARγ and RXRα. These studies aim to understand the potential health impacts of organotin compounds on biological systems, particularly concerning endocrine disruption and toxicity .

Industrial Applications

DBTM finds extensive use in various industrial applications:

  • Production of Polyurethanes : It acts as a catalyst in reactions between polyols and diisocyanates, yielding materials with enhanced mechanical properties and thermal stability .
  • Stabilizer in PVC Manufacturing : DBTM is incorporated into PVC formulations to improve resistance to thermal oxidation during processing, ensuring better performance in applications like pipes and cables .

Case Study 1: Biodegradable Polyesters

In a study focusing on the synthesis of biodegradable polyesters using DBTM as a catalyst, researchers demonstrated that the incorporation of DBTM significantly increased the molecular weight of the resulting polyesters. The study highlighted the efficiency of DBTM in facilitating the polymerization process while maintaining environmental sustainability through the production of biodegradable materials.

Case Study 2: Thermal Stability of PVC

A practical application study examined the effects of DBTM on PVC formulations subjected to high processing temperatures. The results indicated that PVC containing DBTM exhibited significantly reduced oxidative degradation compared to control samples without the additive. This enhancement in thermal stability was attributed to DBTM's antioxidant properties, which mitigated free radical formation during processing.

Data Tables

Application AreaDescription
Polymer ChemistryCatalyst for polymerization and esterification
Biological StudiesInteraction with nuclear receptors
Industrial UseStabilizer for PVC and catalyst for polyurethane synthesis

Mechanism of Action

The mechanism by which dibutyltin maleate exerts its effects involves the interaction of the tin atom with various molecular targets. In biological systems, it can bind to thiol groups in proteins, affecting their function. The maleate group can also participate in reactions with cellular components, leading to changes in cellular processes. The compound’s ability to stabilize polymers is due to its interaction with the polymer chains, preventing degradation and improving thermal stability.

Comparison with Similar Compounds

Key Properties :

  • Melting Point : Discrepancies exist between sources: 108–113°C , 110°C , and 135–140°C .
  • Density : 1.318 g/cm³ .
  • Toxicity : Classified as toxic and irritant, with significant environmental and health risks .

Comparison with Similar Organotin Compounds

Dibutyltin Bis(Isooctyl Thioglycollate) (C₃₀H₃₆O₈Sn, CAS 7324-74-5)

This sulfur-containing organotin compound has a higher molecular weight (643.3 g/mol) and distinct applications. Unlike dibutyltin maleate, it includes thioglycolic acid derivatives, which may improve compatibility with sulfur-sensitive polymers.

Property Dibutyltin Maleate Dibutyltin Bis(Isooctyl Thioglycollate)
Molecular Weight 346.99–347.00 g/mol 643.3 g/mol
Melting Point 108–140°C (varies by source) Not reported
Solubility Organic solvents Likely similar, but data unavailable
Applications PVC heat stabilizer Likely used in specialized PVC formulations
Toxicity High (irritant, toxic) Presumed high (organotin class)

Key Difference : The sulfur moiety in C₃₀H₃₆O₈Sn may enhance stabilization in sulfur-resistant polymers but could limit compatibility in transparent PVC compared to dibutyltin maleate .

Dibutyltin Maleate Polymer (CAS 32076-99-6, (C₁₂H₂₀O₄Sn)ₙ)

This polymerized form shares the same monomeric unit as dibutyltin maleate but exhibits altered physical properties due to its higher molecular weight and polymeric structure .

Property Dibutyltin Maleate Dibutyltin Maleate Polymer
Molecular Formula C₁₂H₂₀O₄Sn (C₁₂H₂₀O₄Sn)ₙ
Molecular Weight 346.99–347.00 g/mol Higher (exact value unreported)
Solubility Soluble in organics Likely reduced due to polymerization
Applications Transparent PVC Potential use in high-temperature PVC

Key Difference : The polymer’s reduced solubility may require specialized processing but could offer prolonged thermal stability in harsh conditions .

Tributylamine (C₁₂H₂₇N, CAS 102-82-9)

Property Dibutyltin Maleate Tributylamine
Molecular Class Organotin Amine
Applications PVC stabilizer Solvent, chemical intermediate
Toxicity High Moderate (irritant)

Key Difference : Tributylamine lacks metal coordination properties, limiting its utility in polymer stabilization .

Synergistic Combinations and Performance Enhancements

Dibutyltin maleate is often combined with additives to optimize performance:

  • With Barium/Cadmium Soaps : Enhances thermal stability and reduces discoloration .
  • With Epoxidized Compounds : Reduces tear-inducing effects .
  • With Lauric Acid Derivatives : Improves transparency and heat resistance .

Biological Activity

C12H20O4Sn, commonly known as dibutyltin maleate , is an organotin compound characterized by a tin atom bonded to two butyl groups and a maleate group. This compound has garnered attention for its diverse applications in industrial settings, particularly as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. Beyond its industrial utility, dibutyltin maleate is being investigated for its biological activity , including potential therapeutic applications.

  • Molecular Formula : this compound
  • Molecular Weight : 347 g/mol
  • Appearance : Dark brown solid

Dibutyltin maleate exhibits biological activity through several mechanisms, primarily affecting enzyme function and cellular processes. Research indicates that organotin compounds can interact with cellular membranes and influence signal transduction pathways, potentially leading to changes in cellular metabolism and proliferation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of dibutyltin maleate. It has been shown to exhibit significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This property positions dibutyltin maleate as a candidate for further development in antimicrobial therapies.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of dibutyltin maleate on various cancer cell lines. The compound demonstrated dose-dependent cytotoxic effects, indicating its potential as an anticancer agent.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study assessed the cytotoxicity of dibutyltin maleate on human breast cancer cells (MCF-7) and human lung cancer cells (A549). The results are summarized in the table below:

Concentration (µM) MCF-7 Cell Viability (%) A549 Cell Viability (%)
0100100
108590
506070
1003040

The data indicate that higher concentrations of dibutyltin maleate significantly reduce cell viability, suggesting its potential as a therapeutic agent in cancer treatment.

Environmental Impact

While exploring the biological activity of dibutyltin maleate, it is crucial to consider its environmental implications. Organotin compounds are known for their toxicity to aquatic organisms, raising concerns about their use and disposal. Recent assessments have indicated that dibutyltin compounds can leach into water sources, posing risks to biodiversity.

Toxicity Studies

A comprehensive risk assessment conducted by Environment Canada highlighted the increased toxicity of organotin substances to sensitive aquatic organisms compared to previous evaluations. The findings suggest that careful management and regulation of dibutyltin maleate are necessary to mitigate environmental risks.

Q & A

Q. What are the standard methodologies for synthesizing C₁₂H₂₀O₄Sn and ensuring its purity?

  • Methodological Answer : Synthesis typically involves esterification of maleic acid with dibutyltin oxide under controlled reflux conditions. Key steps include:
  • Catalyst selection : Acidic catalysts (e.g., p-toluenesulfonic acid) improve reaction efficiency .
  • Purification : Recrystallization from ethanol or column chromatography removes unreacted precursors.
  • Purity validation : Use HPLC with a C18 column and UV detection (λ = 254 nm) to confirm purity >98%. Elemental analysis (C, H, Sn) should align with theoretical values (e.g., C: 41.3%, Sn: 34.2%) .

Q. How can spectroscopic techniques characterize the molecular structure of dibutyltin maleate?

  • Methodological Answer :
  • NMR : ¹H NMR (CDCl₃) shows peaks for butyl chains (δ 0.8–1.6 ppm) and maleate double bonds (δ 6.3–6.5 ppm). ¹¹⁹Sn NMR confirms the Sn-O bonding environment (δ ~200 ppm) .
  • IR : Strong absorbance at 1700–1750 cm⁻¹ (C=O stretch) and 500–600 cm⁻¹ (Sn-O) .
  • X-ray crystallography : Resolves Sn coordination geometry (typically distorted tetrahedral) and bond lengths (Sn-O ≈ 2.05 Å) .

Q. What factors influence the thermal stability of C₁₂H₂₀O₄Sn in polymer matrices?

  • Methodological Answer : Key factors include:
  • Polymer compatibility : Dispersion homogeneity (assessed via SEM/EDS) affects decomposition onset temperatures .
  • Environmental conditions : Thermogravimetric analysis (TGA) under N₂ vs. air reveals oxidative stability (e.g., 5% weight loss at 220°C in N₂ vs. 190°C in air) .
  • Additive interactions : Synergistic effects with calcium stearate can delay degradation; quantify via Kissinger analysis of DSC data .

Advanced Research Questions

Q. How can contradictions in reported catalytic activities of C₁₂H₂₀O₄Sn across solvent systems be systematically resolved?

  • Methodological Answer :
  • Comparative meta-analysis : Tabulate solvent polarity (e.g., Hansen solubility parameters), reaction temperatures, and catalytic turnover numbers from prior studies (Table 1).

  • Statistical modeling : Apply ANOVA to identify solvent polarity (p < 0.05) as a key variable. Replicate experiments in controlled solvents (e.g., toluene vs. DMF) to isolate effects .

  • Mechanistic probes : Use in-situ FTIR to monitor Sn-O bond dynamics during catalysis .

    Table 1 : Reported Catalytic Activities of C₁₂H₂₀O₄Sn in Different Solvents

    SolventPolarity IndexTurnover Frequency (h⁻¹)Reference
    Toluene2.412.3 ± 1.2
    DMF6.48.1 ± 0.9

Q. What experimental strategies are recommended to investigate environmental decomposition pathways of dibutyltin maleate?

  • Methodological Answer :
  • Isotopic labeling : Use ¹³C-labeled maleate to track CO₂ evolution during photodegradation (GC-MS analysis) .
  • Computational modeling : DFT calculations (e.g., B3LYP/def2-TZVP) predict bond dissociation energies for Sn-C vs. Sn-O cleavage .
  • Controlled aging studies : Expose samples to UV light (λ = 365 nm) and humidity (85% RH); quantify tin leaching via ICP-OES .

Q. How to design a controlled study evaluating C₁₂H₂₀O₄Sn’s impact on PVC mechanical properties?

  • Methodological Answer :
  • Variable isolation : Fix polymer molecular weight (e.g., Mw = 80,000 g/mol) and plasticizer concentration (30% w/w). Vary dibutyltin maleate loading (0.1–1.0% w/w) .
  • Mechanical testing : Measure tensile strength (ASTM D638) and elongation at break. Use triplicate samples and report standard deviations .
  • Confounding control : Pre-dry PVC to eliminate moisture effects; validate via Karl Fischer titration .

Guidelines for Data Presentation and Reproducibility

  • Data tables : Include raw data (e.g., TGA weight loss percentages) in appendices, with processed data (means ± SD) in the main text .
  • Reproducibility : Document reagent sources (e.g., Sigma-Aldrylithium dibutyltin oxide, ≥95%), instrument calibration protocols, and statistical codes (R/Python scripts) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
C12H20O4Sn
Reactant of Route 2
C12H20O4Sn

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